1,3-Oxazol-2-amine
Overview
Description
1,3-Oxazol-2-amine is a heterocyclic compound featuring a five-membered ring with one oxygen atom and one nitrogen atom.
Scientific Research Applications
1,3-Oxazol-2-amine has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Oxazol-2-amine, also known as 2-Aminooxazole or 1,3-Oxazol-2-amine, has been studied for its anthelmintic properties, particularly against parasitic roundworms
Mode of Action
It has been observed that the compound significantly up-regulates the metabolism of purine and pyrimidine, and down-regulates sphingolipid metabolism . This suggests that the compound may interfere with these metabolic pathways in the parasite, thereby exerting its anthelmintic effects.
Biochemical Pathways
Oxazol-2-amine appears to affect several biochemical pathways in the parasitic roundworms. Specifically, it up-regulates the metabolism of purine and pyrimidine, which are crucial for DNA and RNA synthesis . On the other hand, it down-regulates sphingolipid metabolism, which plays a key role in maintaining the integrity of the cell membrane . The disruption of these pathways could lead to the death of the parasite.
Pharmacokinetics
It has been noted that the bioavailability, pharmacokinetics, and absorption of this compound should be studied further to provide information for its future efficacy improvement .
Result of Action
In vivo studies have shown that a dose of 250 mg/kg of Oxazol-2-amine reduced the abundance of Trichinella spiralis in the digestive tract by 49% . This suggests that the compound has a significant anthelmintic effect.
Action Environment
It is known that parasitic roundworms can cause significant sickness and mortality in animals and humans, and have a severe economic impact on livestock Therefore, the development of novel anthelmintic compounds like Oxazol-2-amine is of great importance
Safety and Hazards
1,3-Oxazol-2-amine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Future Directions
There is potential for 1,3-Oxazol-2-amine to be used in the development of novel inhibitors of the kinetoplastid Trypanosoma brucei . Further studies on the bioavailability, pharmacokinetics, and absorption of this compound should be conducted to provide information for its future efficacy improvement .
Biochemical Analysis
Biochemical Properties
Oxazol-2-amine has been shown to interact with various biomolecules in biochemical reactions. For instance, it has been used in the synthesis of various oxazole-2-amine analogues, which have been tested for their antibacterial activity against S. aureus and E. coli .
Cellular Effects
It has been shown to have anthelmintic activity, indicating that it can affect parasitic roundworms at the cellular level .
Molecular Mechanism
The molecular mechanism of Oxazol-2-amine is not fully understood. Molecular docking analysis suggests that the tubulin beta chain and glutamate-gated channels of T. spiralis might not be the main targets of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, Oxazol-2-amine has been shown to reduce the abundance of T. spiralis in the digestive tract by 49% at a dose of 250 mg/kg
Dosage Effects in Animal Models
In animal models, Oxazol-2-amine has been shown to have relatively low acute toxicity, with an LD50 greater than 2000 mg/kg body
Metabolic Pathways
Metabolomics analysis has shown that this compound significantly up-regulates the metabolism of purine and pyrimidine, and down-regulates sphingolipid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Oxazol-2-amine can be synthesized through several methods. One common approach involves the reaction of aromatic and unsaturated primary amides with 2,3-dibromopropene in the presence of cesium carbonate, which allows the synthesis of 2-aryl-5-alkyl-substituted oxazoles in a single step . Another method involves the use of tert-butylimino-tri(pyrrolidino)phosphorane and sodium trifluoroacetate in combination with an air-stable nickel(II) precatalyst for the arylation of oxazoles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide, is one of the most efficient methods for producing oxazole-based compounds on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
1,3-Oxazol-2-amine undergoes various chemical reactions, including:
Protonation: The primary amine group can be protonated under acidic conditions.
Acylation and Alkylation: The amine group can participate in acylation and alkylation reactions.
Electrophilic Substitution: The oxazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Protonation: Typically involves the use of strong acids.
Acylation: Common reagents include acyl chlorides and anhydrides.
Alkylation: Alkyl halides are often used as reagents.
Electrophilic Substitution: Reagents such as bromine or chlorine can be used under appropriate conditions.
Major Products
Protonation: Forms the protonated amine.
Acylation: Produces acylated derivatives.
Alkylation: Results in alkylated amine derivatives.
Electrophilic Substitution: Yields substituted oxazole derivatives.
Comparison with Similar Compounds
1,3-Oxazol-2-amine can be compared with other similar compounds, such as:
2-Aminooxazole: Contains a primary amine group and an oxazole ring, similar to this compound.
Oxazolones: Tautomeric derivatives of azlactones, which also feature an oxazole ring.
Oxazolines: Contain a five-membered ring with one oxygen and one nitrogen atom, similar to oxazoles.
The uniqueness of this compound lies in its specific substitution pattern and the presence of a primary amine group, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1,3-oxazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O/c4-3-5-1-2-6-3/h1-2H,(H2,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTKAGSPIFDCMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339766 | |
Record name | Oxazole-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00339766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4570-45-0 | |
Record name | 2-Oxazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4570-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxazole-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00339766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Oxazolamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.287 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-aminooxazole?
A1: The molecular formula of 2-aminooxazole is C3H4N2O, and its molecular weight is 84.08 g/mol.
Q2: Are there any spectroscopic data available for 2-aminooxazole?
A2: Yes, research has provided infrared (IR) absorption spectra for 2-aminooxazole at various temperatures (20 K, 180 K, and 300 K), as well as UV absorption spectra at room temperature. [] Additionally, microwave spectra analysis has been conducted, revealing the non-planar structure of the molecule. []
Q3: What are some noteworthy reactions 2-aminooxazole can undergo?
A3: 2-Aminooxazole can engage in various reactions, including:
- Diels-Alder reactions: It readily reacts with dienophiles like dimethyl acetylenedicarboxylate, forming stable Diels-Alder adducts. [] This reactivity is attributed to its ability to act as a diene in these reactions.
- Reactions with aldehydes: 4-Alkyl-substituted 2-aminooxazoles, such as 2-amino-4-methyloxazole, react with aldehydes to yield products with a hydroxymethyl group at the C-5 position. Interestingly, Schiff base formation is not observed in these reactions. []
- Reactions with isothiocyanates: 4-Substituted 2-aminooxazoles react with isothiocyanates to form products with a thioamide function at the C-5 position. This reaction suggests an electrophilic attack occurs at the C-5 position, competing with the typical reaction of the amino group with isothiocyanates. []
Q4: How does the presence of substituents affect the reactivity of 2-aminooxazole?
A4: Substituents can significantly influence the reactivity of 2-aminooxazole. For instance, the presence of electron-donating groups at the 2-position significantly affects its fragmentation pattern under electron impact mass spectrometry. [] Additionally, 4-alkyl substituents are essential for the reaction with aldehydes, as 2-aminooxazole itself and its 4-phenyl and 2-acetamido derivatives do not react. []
Q5: What is known about the photochemistry of 2-aminooxazole?
A5: Studies suggest that the photochemistry of 2-aminooxazole is primarily driven by the photodetachment of a hydrogen atom from the NH2 group. This process occurs via a 1πσNH* state, leading to rapid nonradiative deactivation, phototautomerization, or photodissociation of a hydrogen atom. []
Q6: Can 2-aminooxazole act as a precursor in chemical synthesis?
A6: Yes, 2-aminooxazole has proven valuable in synthesizing various heterocyclic compounds. For example:
- Imidazo[2,1-b]oxazoles: A two-step synthesis utilizing titanium(IV) chloride-assisted cyclization allows for the efficient preparation of imidazo[2,1-b]oxazoles from 2-aminooxazoles. []
- 2-Aminooxazole-4-carbonitriles: These compounds can be synthesized in good yields from 4-isoxazolylthioureas via a unique reaction pathway involving carbodiimides as intermediates. []
Q7: What is the significance of 2-aminooxazole in prebiotic chemistry?
A7: 2-Aminooxazole has been proposed as a potential precursor in the prebiotic synthesis of RNA nucleotides. [, , , , , ] Specifically, it can react with glyceraldehyde to form pentose aminooxazolines, which are considered important intermediates in nucleotide synthesis. [, ]
Q8: Has 2-aminooxazole been detected in astrophysical environments?
A8: While not yet directly observed, 2-aminooxazole could potentially exist in interstellar space. This assumption is based on the detection of its precursor molecules, cyanamide and glycoaldehyde, in these environments. []
Q9: What are the known biological activities of 2-aminooxazole derivatives?
A9: Research has shown that 2-aminooxazole derivatives can exhibit various biological activities:
- Antiviral activity: Some 2-aminooxazoles have demonstrated significant antiviral activity against Coxsackie B1 virus by inhibiting viral RNA synthesis. []
- Antitubercular activity: Studies on N-substituted 4-phenyl-2-aminooxazoles have shown promising antitubercular activity. []
- Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Novel 2-aminooxazole derivatives have been developed as potent inhibitors of IMPDH, a crucial enzyme in purine nucleotide synthesis. These inhibitors exhibit low nanomolar potency and show promising in vivo activity in animal models of inflammatory diseases. []
Q10: Are there any 2-aminooxazole derivatives currently used as drugs?
A10: While no 2-aminooxazole derivatives are currently marketed drugs, research is ongoing to explore their therapeutic potential. For example:
- FLT3 inhibitors: 5-(4-Fluorophenyl)-N-phenyloxazol-2-amine (compound 7c) has been identified as a potent inhibitor of FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). []
- Positive KCa3.1 gating modulators: 5-Methylnaphtho[2,1-d]oxazol-2-amine (SKA-121) acts as a selective positive gating modulator of the KCa3.1 channel, demonstrating potential for treating hypertension. [, ]
Q11: How has computational chemistry contributed to understanding 2-aminooxazole?
A11: Computational studies, including density functional theory (DFT) calculations, have been instrumental in elucidating various aspects of 2-aminooxazole chemistry, including:
- Mechanism of formation: DFT calculations have provided insights into the mechanism of 2-aminooxazole formation under prebiotically relevant conditions. These studies highlight the crucial role of phosphate catalysis in multiple steps of the reaction pathway. []
- Structure and properties in solution: Computational modeling, incorporating molecular dynamics simulations and DFT calculations, has been employed to investigate the influence of microhydration on the structural and spectral properties of 2-aminooxazole. These studies reveal the formation of a distinct water cluster near the nitrogen and amino group side of the molecule. []
- Structure-activity relationships: Computational modeling has been used to understand the selectivity of KCa3.1 gating modulators like SKA-121. These studies revealed specific interactions between the compound and residues within the KCa3.1 channel, providing valuable insights for further drug design. []
Q12: What is known about the structure-activity relationship (SAR) of 2-aminooxazole derivatives?
A12: SAR studies have provided valuable information for optimizing the biological activity of 2-aminooxazole derivatives.
- KCa channel modulation: The introduction of a methyl group at the 5-position of the benzothiazole/oxazole system significantly enhances selectivity for KCa3.1 over KCa2.3. This increased selectivity is attributed to improved shape complementarity and hydrophobic interactions with specific residues within the KCa3.1 channel. []
- BACE-1 inhibition: In a series of 3-(2-aminoheterocycle)-4-benzyloxyphenylbenzamide derivatives, the presence of a 2-amino-6H-1,3,4-thiadizine moiety and an α-naphthyl group were found to be favorable for BACE-1 inhibitory activity. []
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